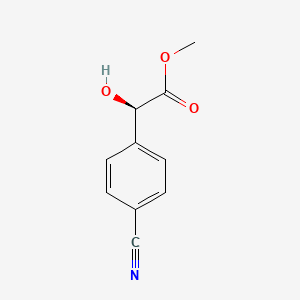![molecular formula C12H27ClN2O2 B13456494 tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step syntheses .
Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of their structure and function. It is also employed in the synthesis of biologically active molecules .
Medicine: In medicine, tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with the amine group of the target molecule. This linkage protects the amine from unwanted reactions during subsequent synthetic steps . The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
- tert-Butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride
Uniqueness: tert-Butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides stability and selectivity in protecting amine groups during peptide synthesis. Its long alkyl chain also offers distinct steric and electronic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H27ClN2O2 |
|---|---|
Peso molecular |
266.81 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H26N2O2.ClH/c1-10(8-6-5-7-9-13)14-11(15)16-12(2,3)4;/h10H,5-9,13H2,1-4H3,(H,14,15);1H/t10-;/m0./s1 |
Clave InChI |
QPESTCASUMVTIA-PPHPATTJSA-N |
SMILES isomérico |
C[C@@H](CCCCCN)NC(=O)OC(C)(C)C.Cl |
SMILES canónico |
CC(CCCCCN)NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


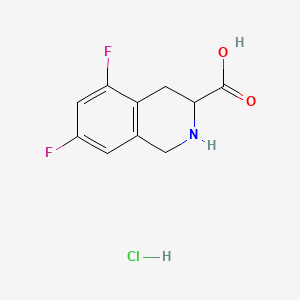
![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
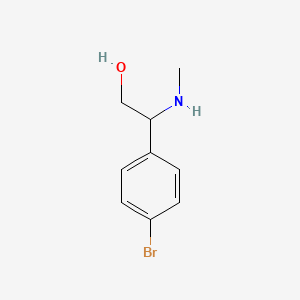
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
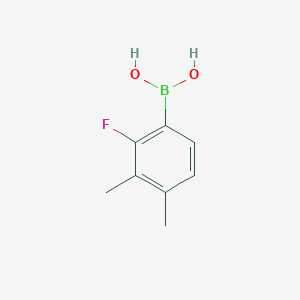
amine hydrochloride](/img/structure/B13456461.png)
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
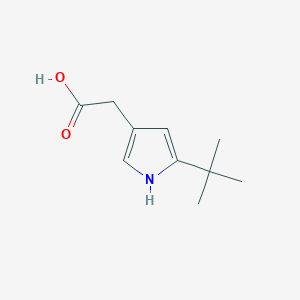
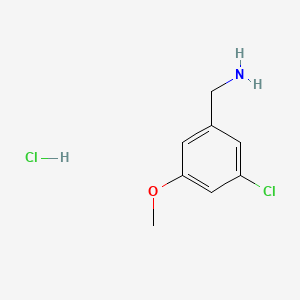
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
